6-sulfanylidene-7,9-dihydro-3H-purin-8-one
Description
Properties
CAS No. |
20917-46-8 |
|---|---|
Molecular Formula |
C5H4N4OS |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
6-sulfanylidene-7,9-dihydro-3H-purin-8-one |
InChI |
InChI=1S/C5H4N4OS/c10-5-8-2-3(9-5)6-1-7-4(2)11/h1H,(H3,6,7,8,9,10,11) |
InChI Key |
OIZCDCVIFRRJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=S)C2=C(N1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one typically involves the introduction of a thioxo group into the purine ring. One common method is the reaction of a purine derivative with a sulfurizing agent under controlled conditions. For example, the reaction of 6-chloropurine with thiourea in the presence of a base can yield 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group back to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other purine derivatives.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Thioxo-7,9-dihydro-1H-purin-8(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The thioxo group may play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Purine Derivatives
Structural Analogues with Sulfur Modifications
a) 6-Methyl-7,9-dihydro-8H-purine-8-thione (CAS 1075-29-2)
- Molecular Formula : C₆H₆N₄S
- Key Differences :
- Replaces the sulfanylidene group (-S=) at position 6 with a methyl group (-CH₃).
- Contains a thione (-C=S) at position 8 instead of a ketone (-C=O).
- Applications : Used in studies of purine metabolism and as a precursor in synthetic chemistry .
b) 8-{[(3-Fluorophenyl)methyl]sulfanyl}-9-phenyl-1,9-dihydro-6H-purin-6-one (Compound G754-0163)
- Molecular Formula : C₁₈H₁₃FN₄OS
- Key Differences :
- Substituted with a 3-fluorobenzylsulfanyl group at position 8 and a phenyl group at position 9.
- Retains the ketone at position 6 but lacks the sulfanylidene group.
- Properties : Higher logP (3.13) compared to thiouric acid (logP ~0.5 predicted), indicating greater lipophilicity .
c) 6-(Methylsulfanyl)-7,9-dihydro-8H-purine-8-thione (CAS 86870-58-8)
Amino-Substituted Purinones
a) 6-Amino-7,9-dihydro-7-(4-phenoxyphenyl)-9-(3-pyrrolidinyl)-8H-purin-8-one (Tirabrutinib Impurity 1)
- Molecular Formula : C₂₁H₂₀N₆O₂
- Key Features: Amino group at position 6, with bulky aryl (4-phenoxyphenyl) and pyrrolidinyl substituents. Molecular weight (388.42 g/mol) and density (1.39 g/cm³) exceed thiouric acid due to aromatic substitution .
- Applications : Intermediate in kinase inhibitor synthesis (e.g., Tirabrutinib) .
b) AZD7648 (DNA-PK Inhibitor)
- Structure: 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one
- Key Differences :
Derivatives with Altered Core Functionality
a) 6-Chloro-8-methylpurine Derivatives
- Example : 8-(2-Chloro-ethylsulfanyl)-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione (CAS 331841-61-3)
- Key Differences :
b) 1,3-Dimethyl-2-sulfanylidene-7H-purin-6-one Derivatives
Comparative Data Table
Key Research Findings
Structural Impact on Bioactivity: The sulfanylidene group in thiouric acid enhances redox activity compared to amino or alkyl-substituted analogues, making it critical in scavenging reactive oxygen species . Bulky aryl groups (e.g., in Tirabrutinib derivatives) improve target selectivity in kinase inhibition but reduce aqueous solubility .
Synthetic Utility: Sulfur-containing purines (e.g., benzylsulfanyl derivatives) are pivotal in cross-coupling reactions for generating hydrazono-purines, as demonstrated in .
Thermodynamic Properties :
- Thiouric acid’s predicted pKa (~9.76) aligns with its role as a weak acid, while lipophilic derivatives (logP >3) exhibit enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
